molecular formula C23H23N3O4S B6516240 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 689757-36-6

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6516240
CAS No.: 689757-36-6
M. Wt: 437.5 g/mol
InChI Key: ICCAFRAOEQTMPK-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core with key structural features:

  • 2,4-Dioxo motif: Contributes to hydrogen-bonding interactions, critical for binding to biological targets .
  • 3-(2-Phenylethyl) substituent: Introduces aromatic bulk, which may influence receptor selectivity .

Properties

IUPAC Name

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-15-16(2)31-22-20(15)21(28)25(11-10-17-7-4-3-5-8-17)23(29)26(22)14-19(27)24-13-18-9-6-12-30-18/h3-9,12H,10-11,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCAFRAOEQTMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest it may exhibit significant pharmacological properties.

  • Molecular Formula : C22H23N5O3S
  • Molecular Weight : 437.5 g/mol
  • IUPAC Name : 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-yl)methylacetamide

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with cellular receptors, thereby altering signal transduction pathways.
  • DNA/RNA Interaction : The compound might intercalate with nucleic acids, affecting gene expression and cellular function.

Biological Activity and Research Findings

Recent studies have evaluated the biological activity of various thienopyrimidine derivatives, including the target compound. The following findings summarize the key biological activities reported:

Anticancer Activity

A study assessing a series of thienopyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231). Among the synthesized compounds, those with similar structural motifs to the target compound showed promising results:

  • IC50 Values : The most potent derivatives exhibited IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that:

  • Compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to those with electron-donating groups.
CompoundIC50 (μM)Notes
Compound I27.6Strongest cytotoxicity
Compound II29.3Electron-withdrawing group effect
Compound III43Moderate cytotoxicity

Case Studies

  • Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and found that one derivative was particularly effective in inhibiting tumor cell growth. This study highlighted the potential of these compounds in cancer therapy and provided insights into their mechanisms of action through enzyme inhibition and receptor modulation .
  • Elmongy et al. (2022) reported on the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives against non-small cell lung cancer (NSCLC). Their findings showed that certain derivatives inhibited cancer cell proliferation by over 80%, indicating strong anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidinone Derivatives
Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Biological Activity (Reported) Source
Target Compound C₂₄H₂₄N₄O₄S 5,6-dimethyl; 3-(2-phenylethyl); furan-2-yl N/A N/A N/A -
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide C₂₄H₂₈N₄O₂S₂ 3-ethyl; 4-isopropylphenyl N/A N/A N/A
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide C₁₈H₁₉N₅O₂S 7-methyl; phenylamino 143–145 73 Anticancer (implied)
N-(2,4-Difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]acetamide C₂₁H₂₀F₂N₄O₂S₂ 3-ethyl; 2,4-difluorophenyl N/A N/A N/A

Key Observations :

  • Furan-2-ylmethyl vs. aryl/heteroaryl acetamides: The furan group may improve solubility relative to purely aromatic substituents (e.g., 4-isopropylphenyl in ), though this requires experimental validation.
  • Synthetic Yields: Acetamide derivatives with simpler substituents (e.g., phenylamino in ) achieve higher yields (73%) than more complex analogs, suggesting steric hindrance or reactivity challenges in advanced functionalization.
Pyrimidinylthio Acetamides
Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Activity (Reported) Source
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 2,3-dichlorophenyl 230 80 N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide C₁₉H₁₈N₄O₃S 4-phenoxyphenyl 224–226 60 N/A
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 4-methylpyridin-2-yl N/A N/A Intermediate for drugs

Key Observations :

  • Chlorinated vs. Oxygenated Substituents: The 2,3-dichlorophenyl analog has a higher melting point (230°C) than the 4-phenoxyphenyl derivative (224–226°C), likely due to stronger intermolecular halogen bonding.
  • Thieno[2,3-d]pyrimidinones vs. Pyrimidinylthio Acetamides: The target compound’s fused thiophene ring may confer greater conformational rigidity and metabolic stability compared to non-fused pyrimidinylthio analogs .

Research Findings and Implications

  • Structural Flexibility : The acetamide side chain’s substituent (e.g., furan-2-ylmethyl, isopropylphenyl) is a critical modulator of physicochemical properties. For instance, polar groups like furan may enhance aqueous solubility, whereas bulky aryl groups improve target affinity .
  • Biological Activity Gaps : While anticancer and antifungal activities are implied for related compounds (e.g., ), the target compound’s specific biological profile remains uncharacterized in the provided evidence.
  • Synthetic Challenges : Complex substituents (e.g., 2-phenylethyl) may require multi-step protocols, as seen in the synthesis of similar analogs .

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